molecular formula C17H16ClNO4 B1596656 Z-DL-Phe(4-CL)-OH CAS No. 55478-54-1

Z-DL-Phe(4-CL)-OH

Cat. No.: B1596656
CAS No.: 55478-54-1
M. Wt: 333.8 g/mol
InChI Key: LEWUPPXPENCAKM-UHFFFAOYSA-N
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Description

. It is structurally similar to phenylalanine, an essential amino acid, but with a chlorine atom substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-DL-Phe(4-CL)-OH typically involves the chlorination of DL-phenylalanine. The reaction is carried out using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure the selective substitution at the para position.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Z-DL-Phe(4-CL)-OH can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The carboxyl group can be reduced to form the corresponding alcohol.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can form this compound-N-oxide.

  • Reduction: this compound can form this compound-OH.

  • Substitution: Various substituted derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Z-DL-Phe(4-CL)-OH has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a tool in studying enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease processes.

  • Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Z-DL-Phe(4-CL)-OH exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

  • Pathways Involved: It may affect metabolic pathways and signaling cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Z-DL-Phe(4-CL)-OH is similar to other chlorinated phenylalanine derivatives, but its unique structural features set it apart:

  • Similar Compounds: 4-Chloro-L-phenylalanine, 4-Chloro-DL-phenylalanine methyl ester hydrochloride.

  • Uniqueness: The presence of the chlorine atom at the para position provides this compound with distinct chemical and biological properties compared to its analogs.

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Biological Activity

Z-DL-Phe(4-CL)-OH, also known as Z-DL-4-chlorophenylalanine, is a derivative of phenylalanine with significant implications in biological research and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including its synthesis, receptor interactions, and potential therapeutic applications.

This compound has the molecular formula C24H20ClNO4C_{24}H_{20}ClNO_{4}, a melting point of approximately 138ºC, and a boiling point of 640.9ºC at 760 mmHg. The compound is synthesized through various chemical reactions involving phenylalanine derivatives, which allows for the introduction of the chlorinated phenyl group at the para position .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Opioid Receptor Binding

Recent studies have demonstrated that analogs incorporating this compound exhibit varied binding affinities to opioid receptors. For instance, compounds with similar structures show significant selectivity for the µ-opioid receptor, which is crucial for pain management therapies. The binding affinity and functional bioactivity were assessed using various assays, revealing that modifications at specific positions can enhance or diminish receptor interactions .

Table 1: Binding Affinities of Opioid Receptor Analogues

CompoundK_i (µ) (nM)K_i (δ) (nM)Selectivity (δ/µ)Functional Bioactivity (IC50)
EM-29.6 ± 0.98----15 ± 2
[Δ ZPhe 3]EM-2200 ± 16n.c.--170 ± 13
[Δ ZPhe 4]EM-28.4 ± 1.2>10,000>120025 ± 2.8
[Δ ZPhe 3,4]EM-2130 ± 367,300 ± 890--330 ± 59

This table summarizes the binding affinities and functional bioactivities of various analogues derived from this compound, indicating that selective modifications can lead to enhanced receptor interactions.

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Compounds similar to this derivative have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections . The mechanism by which these compounds exert their antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

3. Neurological Implications

Research indicates that phenylalanine derivatives can influence neurotransmitter systems in the brain. Given that this compound is a phenylalanine derivative, it may play a role in modulating dopamine and serotonin synthesis pathways, which are critical for mood regulation and cognitive function . This aspect is particularly relevant in conditions such as phenylketonuria (PKU), where elevated phenylalanine levels can adversely affect neurological development.

Case Studies

Several case studies highlight the implications of this compound in therapeutic contexts:

  • Opioid Analgesics Development : A study explored the development of new analgesics based on opioid receptor interactions using this compound analogs. The findings indicated that specific modifications could enhance analgesic properties while minimizing side effects associated with traditional opioids.
  • Antimicrobial Research : In vitro studies demonstrated that certain derivatives exhibited potent activity against resistant bacterial strains, paving the way for novel antibiotic therapies.
  • Phenylketonuria Management : Investigations into dietary interventions for PKU patients revealed that modified phenylalanine derivatives could potentially mitigate some cognitive deficits associated with high phenylalanine levels.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWUPPXPENCAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275424
Record name N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55478-54-1
Record name N-[(Benzyloxy)carbonyl]-4-chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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